![molecular formula C18H18N2O2 B1387513 ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate CAS No. 1171547-59-3](/img/structure/B1387513.png)
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Overview
Description
“Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products . They are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indoles can be synthesized using various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Indole is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community . Various methods have been reported for the synthesis of indoles .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They contain a benzenoid nucleus and have 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate, have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s ability to target specific pathways involved in cancer cell growth makes it a promising candidate for the development of new anticancer drugs .
Antimicrobial Activity
These compounds have shown effectiveness against a range of microbial infections. By disrupting the cell walls or interfering with the replication process of microbes, indole derivatives serve as a base for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .
Neurological Disorders
Research has indicated that indole derivatives can play a role in neuroprotection and the treatment of neurological disorders. Their modulatory effects on neurotransmitters and neuroreceptors open up possibilities for treating conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are beneficial in treating chronic inflammatory diseases. They work by inhibiting the production of pro-inflammatory cytokines and modulating the immune response, which can help in conditions like arthritis and asthma .
Diabetes Management
These compounds have shown potential in managing diabetes by influencing insulin secretion and glucose metabolism. Their ability to modulate metabolic pathways makes them valuable for developing new antidiabetic medications .
Antiviral Properties
Indole derivatives have been reported to exhibit antiviral activities. They can inhibit the replication of viruses by targeting specific proteins involved in the viral life cycle, making them potential candidates for antiviral drug development .
Agricultural Applications
In agriculture, indole derivatives are used to synthesize plant growth hormones and protect crops from pests and diseases. Their role in enhancing plant resistance and growth regulation is significant for improving crop yield and quality .
Mechanism of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Future Directions
properties
IUPAC Name |
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPAQFGUKVZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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